molecular formula C8H7NOS B1594573 2-Methoxybenzothiazole CAS No. 63321-86-8

2-Methoxybenzothiazole

Cat. No.: B1594573
CAS No.: 63321-86-8
M. Wt: 165.21 g/mol
InChI Key: OJKLTHIQRARJCE-UHFFFAOYSA-N
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Description

2-Methoxybenzothiazole is an organic compound belonging to the benzothiazole family. It features a benzene ring fused to a thiazole ring with a methoxy group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Methoxybenzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of Schiff bases and thiazolidinones, which are known for their biological activities . The compound’s interactions with enzymes such as cytochrome P450 are crucial for its metabolic processes . These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been shown to exhibit cytotoxic activity against tumor cell lines, such as A549 and SW480 . The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, as seen with its interaction with cytochrome P450 . This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to form covalent bonds with target proteins is a key aspect of its mechanism of action. Additionally, this compound can act as an enzyme activator in certain biochemical pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but may degrade under certain conditions, such as exposure to light or strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily catalyzed by enzymes such as cytochrome P450 . These reactions include oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can impact its biological effects. For example, its accumulation in the liver can lead to hepatotoxicity, while its distribution in tumor tissues can enhance its anticancer activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzothiazole can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. This reaction typically proceeds through a cyclization mechanism, forming the benzothiazole ring.

Another method involves the use of 2-haloanilines with dithiocarbamates in a metal-free or transition-metal-catalyzed reaction. This one-pot synthesis can yield high product yields and is considered environmentally friendly due to the avoidance of toxic solvents .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis methods that prioritize efficiency and cost-effectiveness. These methods may include continuous flow reactions and the use of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

2-Methoxybenzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-Hydroxybenzothiazole

Uniqueness

2-Methoxybenzothiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit different pharmacological properties or industrial applications due to this structural variation .

Properties

IUPAC Name

2-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLTHIQRARJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212707
Record name Benzothiazole, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63321-86-8
Record name Benzothiazole, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63321-86-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazole, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63321-86-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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